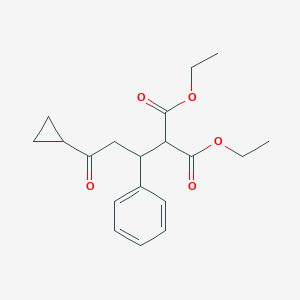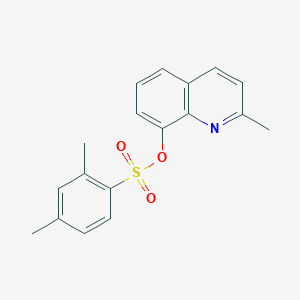
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C18H17NO3S and a molecular weight of 327.39748 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 2-methyl-8-quinolinol with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The quinoline moiety is known to intercalate into DNA, while the sulfonate group can form covalent bonds with protein residues, leading to inhibition of enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinolin-8-yl 2,4-dimethylbenzenesulfonate: Similar structure but with different substitution patterns.
8-Quinolinyl 2,4-dimethylbenzenesulfonate: Lacks the methyl group at the 2-position of the quinoline ring.
Uniqueness
2-Methyl-8-quinolinyl 2,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline and a benzenesulfonate group makes it particularly versatile in various applications .
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) 2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-10-17(13(2)11-12)23(20,21)22-16-6-4-5-15-9-8-14(3)19-18(15)16/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKKYJSDLNCRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
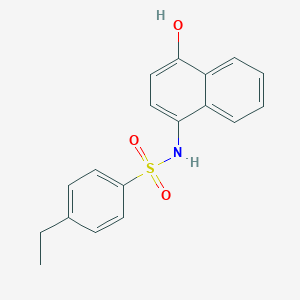
![6-CHLORO-2-(2-METHOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B406585.png)
![6-chloro-2-(1,2-dihydroacenaphthylen-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406586.png)
![6-chloro-2-naphthalen-1-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406587.png)
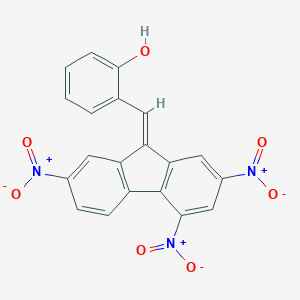
![2-naphthalen-1-yl-6-(phenylcarbonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406589.png)
![2-(5,6-dichloro-4,7-bisnitro-2-oxo-1(2H)-acenaphthylenylidene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B406590.png)
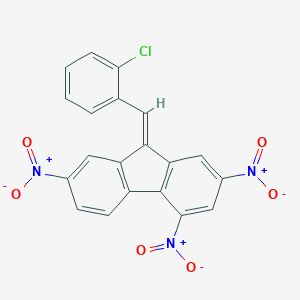
![6-Nitro-2-[(2-phenylethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B406593.png)
![4-{[4-(diethylamino)phenyl]diazenyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B406599.png)
![N-[1-(Trifluoromethyl)-2-phenylethyl]-3,5-dinitrobenzamide](/img/structure/B406601.png)
![6-benzoyl-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406602.png)
![2-{2-[4-(2,4-dinitrophenyl)piperazino]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406604.png)
